2,7-Dibromocycloheptanone
Description
Properties
CAS No. |
17346-17-7 |
|---|---|
Molecular Formula |
C7H10Br2O |
Molecular Weight |
269.96 g/mol |
IUPAC Name |
2,7-dibromocycloheptan-1-one |
InChI |
InChI=1S/C7H10Br2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2 |
InChI Key |
PAMIRPDGXRSPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
The reaction typically uses bromine (Br₂) or HBr in combination with an oxidizing agent such as H₂O₂. A mixture of HBr (40% aqueous solution) and H₂O₂ (30%) in 1,2-dichloroethane at room temperature achieves selective dibromination. The molar ratio of cycloheptanone to HBr and H₂O₂ is critical, with optimal performance observed at 1:2.6:3.4 (cycloheptanone:HBr:H₂O₂).
Mechanistic Insights :
Procedure and Yield
In a representative protocol, cycloheptanone (10 mmol) is dissolved in 1,2-dichloroethane (10 mL), followed by sequential addition of HBr (26 mmol) and H₂O₂ (34 mmol). After stirring for 4–6 hours at 25°C, saturated sodium bisulfite is added to quench excess bromine. Filtration and recrystallization yield 2,7-dibromocycloheptanone with 75–85% purity (HPLC) and total recovery of 78–85%.
Green Bromination Using H₂O₂-HBr "On Water"
The "on water" bromination method eliminates organic solvents, leveraging the hydrophobic effect to enhance reaction efficiency. This approach aligns with green chemistry principles.
Reaction Optimization
A mixture of cycloheptanone, HBr (48%), and H₂O₂ (30%) is stirred vigorously in water without additional solvents. The biphasic system promotes interfacial interactions, accelerating bromine generation and substrate activation. At room temperature, the reaction completes within 9 hours, yielding 79% of this compound.
Advantages :
-
Reduced Environmental Impact : No volatile organic solvents are required.
-
Cost Efficiency : Lower reagent consumption and simplified purification.
Comparative Data
| Parameter | Direct Bromination | "On Water" Method |
|---|---|---|
| Solvent | 1,2-Dichloroethane | Water |
| Reaction Time | 4–6 hours | 9 hours |
| Yield | 85% | 79% |
| Purity (HPLC) | >98% | >95% |
| Temperature | 25°C | 25°C |
Catalytic Bromination Strategies
Catalytic methods enhance atom economy and reduce bromine waste. Iron(III) chloride (FeCl₃) and zeolites have been explored as catalysts.
FeCl₃-Catalyzed Bromination
FeCl₃ (5 mol%) facilitates bromine activation in dichloromethane at 0°C. Cycloheptanone reacts with Br₂ (2.2 equiv) to yield this compound in 72% yield after 3 hours. However, this method produces tribrominated byproducts (∼15%), necessitating column chromatography for purification.
Zeolite-Mediated Bromination
Zeolite Hβ (1 g/mmol substrate) in acetonitrile selectively adsorb bromine, reducing side reactions. At 40°C, the reaction achieves 68% yield with 90% selectivity for the 2,7-dibromo product.
Comparative Analysis of Methods
Efficiency and Scalability
-
Direct Bromination : Highest yield (85%) but requires organic solvents.
-
"On Water" Method : Environmentally favorable with moderate yield (79%).
-
Catalytic Methods : Lower yields but improved selectivity.
Industrial Applicability
The "on water" protocol is preferred for large-scale production due to lower operational costs and compliance with environmental regulations. Direct bromination remains viable for high-purity applications.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromocycloheptanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form cycloheptanone or other derivatives.
Cycloaddition Reactions: It can participate in [4 + 3] cycloaddition reactions with furans to form complex cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cycloaddition Reactions: Often carried out in the presence of Lewis acids such as iron(III) chloride (FeCl3) to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated or aminated cycloheptanone derivatives.
Reduction Reactions: Formation of cycloheptanone.
Cycloaddition Reactions: Formation of 12-oxatricyclo-[4.4.1.1(2,5)]-dodec-3-en-11-one adducts.
Scientific Research Applications
2,7-Dibromocycloheptanone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including plant growth regulation.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dibromocycloheptanone involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl group more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Research Implications and Limitations
However, the following limitations exist:
- Data Gaps: Physical properties (e.g., melting point, solubility) for this compound are inferred and require experimental validation.
- Reaction Pathways : The steric strain of the seven-membered ring may uniquely influence reaction kinetics, necessitating further investigation.
Q & A
Q. What are the key synthetic pathways for 2,7-Dibromocycloheptanone, and how can researchers optimize yield?
The synthesis of this compound typically involves bromination of cycloheptanone derivatives. A common approach is the use of brominating agents like molecular bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with peroxides. Optimization requires careful control of stoichiometry, reaction temperature (e.g., 0–25°C), and reaction time to avoid over-bromination. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical. For bicyclic analogs, methods such as ring-opening of epoxides or cycloaddition reactions may apply .
Q. How can researchers characterize the structural and electronic properties of this compound?
Characterization involves a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm bromine substitution patterns and ring conformation.
- IR : Identification of carbonyl (C=O) stretching vibrations (~1700 cm) and C-Br bonds (~600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine. Computational methods (DFT calculations) can predict electronic effects, such as the electron-withdrawing impact of bromine on the carbonyl group .
Q. What solvents and conditions are suitable for handling this compound in experimental workflows?
The compound is typically soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Stability tests under varying pH and temperature are essential. For example, avoid prolonged exposure to strong bases, which may dehydrohalogenate the compound. Storage at 2–8°C in amber vials minimizes photodegradation .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
The two bromine atoms at positions 2 and 7 create steric hindrance, limiting accessibility for nucleophilic attack. Electronically, the carbonyl group polarizes the ring, making adjacent bromines more susceptible to substitution. Researchers can leverage this in Suzuki-Miyaura couplings by using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Kinetic studies comparing reactivity with mono-brominated analogs are recommended to isolate steric vs. electronic effects .
Q. What strategies resolve contradictions in reported data on the thermodynamic stability of this compound?
Discrepancies in stability data (e.g., melting points, decomposition temperatures) may arise from impurities or polymorphic forms. Researchers should:
Q. How can researchers design experiments to probe the compound’s role in photophysical applications, such as organic electronics?
Given its brominated structure, this compound could serve as a precursor for conjugated polymers. Experimental design should include:
- UV-Vis Spectroscopy : To assess absorption maxima and bandgap energy.
- Electrochemical Studies : Cyclic voltammetry (CV) to determine HOMO/LUMO levels.
- Device Fabrication : Blend with electron-acceptors (e.g., PCBM) in bulk-heterojunction solar cells, optimizing donor-acceptor ratios via atomic force microscopy (AFM) for morphology analysis .
Q. What methodologies address challenges in enantioselective synthesis using this compound as a chiral building block?
The bicyclic structure offers potential for asymmetric synthesis. Strategies include:
- Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer.
- Crystallization-Induced Asymmetric Transformation : Leverage differential solubility of enantiomers under controlled conditions .
Data Contradiction and Validation
Q. How should researchers interpret conflicting results in the compound’s catalytic activity across studies?
Contradictions may arise from differences in catalyst loading, solvent polarity, or substrate scope. A meta-analysis of published protocols, coupled with controlled replication studies, is advised. For example, systematic variation of Pd catalyst loadings (0.5–5 mol%) and analysis via Arrhenius plots can isolate rate-limiting steps .
Q. What statistical approaches validate the reproducibility of this compound’s spectroscopic data?
Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets from independent labs. Reporting confidence intervals (95% CI) for NMR chemical shifts and RSD (relative standard deviation) for melting points enhances reliability. Collaborative platforms like PubChem provide crowdsourced validation .
Methodological Best Practices
Q. How can researchers ensure ethical and rigorous data collection in studies involving this compound?
Follow institutional guidelines for chemical safety and data integrity. Pre-register experimental protocols (e.g., on Open Science Framework) to reduce bias. Use triplicate measurements and blinded data analysis to minimize observer effects. Document raw data and outliers transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
